4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Description
Crystallographic Analysis of Pyrimidine-5-carbonitrile Core
The crystallographic analysis of 4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile reveals fundamental structural characteristics typical of pyrimidine-5-carbonitrile derivatives. The compound adopts a characteristic boat-type conformation for the dihydropyrimidine ring system, consistent with similar derivatives in this chemical class. The pyrimidine core exhibits significant planarity, with the 4-aminophenyl and 4-chlorophenyl substituents positioned to minimize steric interactions while maintaining optimal hydrogen bonding capabilities.
Crystallographic studies of related pyrimidine-5-carbonitrile compounds demonstrate that these molecules typically crystallize in centrosymmetric space groups, forming well-defined intermolecular hydrogen bonding networks. The dihydropyrimidine ring system shows characteristic puckering parameters, with the nitrogen and carbon atoms displaying specific deviations from planarity that influence the overall molecular conformation. The carbonitrile group at the 5-position maintains coplanarity with the pyrimidine ring, contributing to the extended conjugation system throughout the molecule.
The crystal packing of pyrimidine-5-carbonitrile derivatives is stabilized by multiple intermolecular interactions, including N-H···O hydrogen bonds that form cyclic motifs with R22(8) graph set descriptors. These hydrogen bonding patterns create supramolecular architectures that extend through the crystal lattice, with the amino groups serving as hydrogen bond donors and the carbonyl oxygen atoms functioning as acceptors. The chlorophenyl substituent participates in additional weak interactions, including halogen bonding and pi-pi stacking interactions that further stabilize the crystal structure.
Properties
IUPAC Name |
4-(4-aminophenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-11-3-7-13(8-4-11)21-17-22-15(14(9-19)16(24)23-17)10-1-5-12(20)6-2-10/h1-8H,20H2,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRHBNNKPAFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS Number: 1582770-03-3) is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 337.8 g/mol. This compound exhibits a variety of biological activities, making it a subject of interest in drug discovery and development.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties. Pyrimidine derivatives, including this compound, are known for their broad spectrum of biological activities due to their ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that pyrimidine derivatives can exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that related compounds have demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Data
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have reported that similar pyrimidine-based compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In one notable study, a related pyrimidine derivative was tested against human cancer cell lines, resulting in significant dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM depending on the cell type .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Compounds structurally similar to the one discussed have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its biological activity may involve the inhibition of key enzymes or receptors involved in disease pathways. For example, the ability to inhibit DNA synthesis or interfere with cellular signaling pathways could explain its anticancer properties.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H12ClN5O
- Molecular Weight : 346.76 g/mol
- Structure : The compound features a dihydropyrimidine ring substituted with an aminophenyl group and a chlorophenyl group, contributing to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of dihydropyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the substituents on the pyrimidine ring can enhance antitumor activity and selectivity towards cancer cells .
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl and aminophenyl groups may contribute to enhanced interaction with microbial targets, making this compound a candidate for further exploration in antibiotic development .
Enzyme Inhibition
Dihydropyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in cancer proliferation and microbial resistance. The compound's unique structure allows it to interact with enzyme active sites, potentially leading to the development of new therapeutic agents .
Neuroprotective Properties
Emerging studies suggest that compounds within this class may also possess neuroprotective effects. They could be beneficial in treating neurodegenerative diseases by preventing neuronal cell death through various biochemical pathways .
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of dihydropyrimidine derivatives, the compound showed promising results against MRSA strains. The findings suggest that structural modifications can enhance efficacy and reduce resistance rates.
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents revealed that this compound could mitigate oxidative stress in neuronal cultures exposed to neurotoxic agents. This points towards its potential application in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Dihydropyrimidine-5-carbonitriles exhibit variations in substituents at positions 2, 4, and 6, which significantly influence their physical properties. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Chlorophenylamino groups (as in the target compound and analog) contribute to steric bulk and electronic effects, which could influence crystallinity and melting points .
Antiviral Activity
- Compound 4 (4-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile): Exhibited SARS-CoV 3CLpro inhibition (IC₅₀ = 6.1 μM), attributed to the nitrobenzylthio group enhancing protease binding .
- Target Compound: The absence of a sulfanyl group and presence of aminophenyl may reduce protease affinity but improve selectivity for other targets like dihydrofolate reductase (DHFR) .
Antibacterial Activity
- Compound 4c (chromen-4-one-linked derivative): Showed EC₅₀ = 14.9 μg/mL against X. oryzae due to the trimethoxyphenyl group enhancing membrane penetration .
- Target Compound: The simpler 4-aminophenyl and chlorophenylamino groups may limit broad-spectrum antibacterial activity compared to chromen-4-one hybrids .
Anticonvulsant Activity
- Compound 4 (nitro-substituted dihydropyrimidine): Demonstrated potent anticonvulsant activity (30 mg/kg) in MES and scPTZ models, with minimal motor impairment .
- Target Compound: The 4-aminophenyl group could modulate CNS penetration, though its effects remain speculative without direct data .
Structural and Crystallographic Insights
- L-Shaped Conformation : Compounds like 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile adopt an L-shaped conformation in crystal structures, which may stabilize interactions with enzyme active sites .
Preparation Methods
Synthetic Route Description
The compound is typically synthesized by the condensation of malononitrile, an appropriate aldehyde, and a substituted aniline derivative under catalyzed reflux conditions. The key steps include:
- Formation of a substituted pyrimidine-5-carbonitrile core: This is achieved by reacting malononitrile with 4-chlorobenzaldehyde and 4-aminophenyl amine derivatives.
- Catalysis: Ammonium chloride or sodium methoxide are commonly used catalysts to facilitate the cyclization and condensation steps.
- Reaction conditions: Reflux in ethanol or isopropanol, typically at temperatures ranging from 80°C to 100°C for several hours (4-8 hours) to ensure complete reaction.
- Purification: The crude product is purified by recrystallization from suitable solvents like ethanol or by chromatographic techniques.
This approach allows for the introduction of the 4-chlorophenyl amino group at position 2, the 4-aminophenyl substituent at position 4, and the cyano group at position 5 of the pyrimidine ring.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Malononitrile + 4-chlorobenzaldehyde + 4-aminophenyl amine, NH4Cl catalyst, ethanol, reflux 4-6 h | Formation of intermediate pyrimidine-5-carbonitrile ring |
| 2 | Work-up and purification by recrystallization or chromatography | Target compound isolated as pure solid |
Detailed Research Findings and Data
Catalyst Effects and Yields
- Using ammonium chloride as a catalyst under reflux conditions in ethanol leads to moderate to good yields (typically 60-75%) of pyrimidine-5-carbonitrile derivatives with high purity.
- Sodium methoxide catalysis under solvent-free conditions has been reported to yield comparable or slightly higher yields (~70-80%) but requires careful control of reaction time (12-18 hours) and temperature.
- Potassium carbonate has also been employed in some variants for nucleophilic substitution steps, especially when introducing thio or amino substituents.
Solvent Effects
- Ethanol and isopropanol are preferred solvents due to their ability to dissolve both reactants and catalysts and facilitate reflux conditions.
- Some reactions have been successfully performed under solvent-free conditions, enhancing green chemistry aspects.
Comparative Table of Preparation Methods for Pyrimidine-5-carbonitrile Derivatives
| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Condensation of malononitrile, aldehyde, and amine | Malononitrile, 4-chlorobenzaldehyde, 4-aminophenyl amine | NH4Cl | Ethanol | Reflux (~80°C) | 4-6 h | 60-75 | Common, straightforward |
| Solvent-free reaction with sodium methoxide | Cyanamide, substituted malononitrile derivatives | Sodium methoxide | None | 80-100°C | 12-18 h | 70-80 | Eco-friendly, longer time |
| Multicomponent reaction with malononitrile, urea, aldehyde | Malononitrile, urea, aldehyde | NH4Cl or sodium acetate | Ethanol or acetonitrile | Reflux | 3-5 h | 65-78 | Versatile for various substitutions |
Notes on Mechanism and Catalytic Role
- Ammonium chloride acts by activating the carbonyl group of aldehydes through hydrogen bonding, enhancing nucleophilic attack by amines.
- Sodium methoxide serves as a strong base catalyst, promoting deprotonation and cyclization steps.
- The reaction mechanism involves initial Knoevenagel condensation between malononitrile and aldehyde, followed by nucleophilic attack by the amino group and ring closure to form the pyrimidine core.
Q & A
Q. What are the established synthetic routes for this compound, and what parameters critically influence reaction efficiency?
- Methodological Answer : The compound is synthesized via multicomponent reactions under thermal aqueous or solvent-reflux conditions. Key parameters include:
-
Amine selection : Use of 4-chloroaniline or substituted amines to functionalize the pyrimidine core .
-
Reaction conditions : Reflux in ethanol/water mixtures (e.g., 10–20 hours at 80–100°C) with ammonium acetate as a catalyst .
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Purification : Acidification with dilute HCl followed by crystallization from DMF/ethanol or DMSO/water systems .
-
Yield optimization : Adjusting stoichiometry (e.g., 2.5 mmol aldehyde with 20 mmol ammonium acetate) and solvent polarity .
Table 1 : Representative Reaction Conditions and Yields
Derivative Solvent System Temp (°C) Time (h) Yield (%) Reference 4h (Cl) Ethanol/water 80 20 70 5k Ethanol Reflux 12 70
Q. Which spectroscopic techniques are prioritized for structural elucidation, and how are key functional groups identified?
- Methodological Answer :
- IR Spectroscopy : CN stretch (~2212 cm⁻¹), NH₂/NH (3300–3478 cm⁻¹), and aromatic C=C (1542–1617 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.4 ppm), NH₂ protons (δ 5.1–8.45 ppm), and quaternary carbons (C5: δ 69–84 ppm) .
- Mass Spectrometry : Fragmentation patterns (e.g., M⁺ at m/z 306 for 4h) confirm molecular weight and substituent loss (e.g., Cl or Br groups) .
Advanced Research Questions
Q. How can computational methods improve synthetic route design and reaction optimization?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways .
- Data-Driven Optimization : Machine learning models analyze experimental variables (e.g., solvent polarity, temperature) to narrow optimal conditions, reducing trial-and-error approaches .
- Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 40% for analogous heterocycles .
Q. How should researchers resolve contradictions in reported spectral data or melting points across studies?
- Methodological Answer :
- Purity Assessment : Repeat crystallization (e.g., using DMSO/water vs. ethanol) to eliminate solvent-dependent polymorphs .
- Instrument Calibration : Cross-validate NMR (300 vs. 500 MHz) and DSC for melting point accuracy .
- Contextual Analysis : Compare substituent effects (e.g., 4h [Cl] mp = 222°C vs. 4j [Br] mp = 235–238°C) to isolate structural contributions .
Q. What strategies are recommended for evaluating the biological activity of this compound in preclinical studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with binding pockets complementary to the pyrimidine core (e.g., kinase inhibitors) .
- In Vitro Assays : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity (IC₅₀) .
- SAR Analysis : Modify substituents (e.g., replace 4-Cl with 4-Br) to correlate structure with activity trends .
Data Contradiction Analysis
Example Conflict : reports 4h’s melting point as 222°C, while lists 161°C for a similar derivative (5k).
- Resolution :
- Structural Variance : 5k includes a phenethylamino group vs. 4h’s simpler chlorophenyl substituent, altering crystal packing .
- Crystallization Solvent : Ethanol (5k) vs. DMSO/water (4h) may yield different polymorphs .
- Experimental Reproducibility : Re-synthesize both derivatives under standardized conditions to isolate variables.
Key Takeaways for Researchers
- Synthesis : Optimize via reflux with ethanol/water and ammonium acetate.
- Characterization : Prioritize IR, NMR, and MS for functional group validation.
- Advanced Design : Integrate computational modeling to bypass laborious optimization.
- Data Integrity : Address discrepancies through controlled reproducibility studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
